7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as chloro, fluoro, phenyl, and carboxylic acid. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions, typically using reagents such as chlorine gas or fluorine-containing compounds.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.
Comparison with Similar Compounds
Similar Compounds
7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 7-(2-chloro-6-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13ClFNO3S |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H13ClFNO3S/c21-12-7-4-8-13(22)16(12)11-9-14(24)23-17-15(10-5-2-1-3-6-10)19(20(25)26)27-18(11)17/h1-8,11H,9H2,(H,23,24)(H,25,26) |
InChI Key |
UTSBTBBSMCVTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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